N-Butyl-N-(furan-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
62223-69-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-butyl-N-(furan-2-yl)acetamide |
InChI |
InChI=1S/C10H15NO2/c1-3-4-7-11(9(2)12)10-6-5-8-13-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
HLVUGVCFQJBLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CO1)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N Butyl N Furan 2 Yl Acetamide
Reactivity of the Acetamide (B32628) Functional Group
The acetamide group, -N(COCH₃)C₄H₉, is a key feature of the molecule, offering several potential sites for chemical reactions. These include transformations of the amide bond and reactions at the α-carbon of the acetyl group.
Studies on Amide Bond Transformations
The amide bond in N-Butyl-N-(furan-2-yl)acetamide, like other tertiary amides, is generally stable but can undergo cleavage under specific conditions. The hydrolysis of the amide bond to yield N-butyl-N-(furan-2-yl)amine and acetic acid can be achieved under either acidic or basic conditions, although typically requiring harsh reaction conditions such as prolonged heating with strong acids or bases. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In contrast, base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Reduction of the amide group is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide to the corresponding amine, N-ethyl-N-butyl-N-(furan-2-yl)amine. This reaction proceeds via a complex aluminum-hydride intermediate.
Derivatization at the α-Carbon of the Acetamide Moiety
The α-carbon of the acetamide group (the methyl group of the acetyl moiety) possesses acidic protons that can be removed by a strong base to form an enolate. masterorganicchemistry.comyoutube.com The formation of this enolate is a critical step for various derivatization reactions. However, the acidity of these protons is lower than that of α-protons in ketones or aldehydes due to the electron-donating resonance effect of the nitrogen atom. youtube.com
Strong, sterically hindered bases such as lithium diisopropylamide (LDA) are typically required to generate the enolate in high concentration. libretexts.orgyoutube.com Once formed, this nucleophilic enolate can react with a variety of electrophiles. For instance, alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new alkyl group at the α-position. Halogenation at the α-carbon can also be accomplished using electrophilic halogen sources. For example, reaction with bromine (Br₂) would likely yield N-Butyl-N-(2-bromoacetyl)-N-(furan-2-yl)acetamide. The halogenation of enol tautomers of amides like 2-cyanoacetamide (B1669375) has been studied, indicating that the reaction often proceeds through the enol form. rsc.org
Reactions Involving the Furan (B31954) Heterocyclic Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The N-acetyl-N-butylamino substituent at the 2-position is a powerful activating group and directs incoming electrophiles to specific positions on the furan ring.
Electrophilic Aromatic Substitution Patterns on the Furan Ring
The N-acetyl-N-butylamino group is an ortho, para-directing group in electrophilic aromatic substitution reactions. In the context of the furan ring, this translates to substitution primarily at the 5-position, and to a lesser extent, the 3-position. The nitrogen lone pair can be delocalized into the furan ring, increasing the electron density and stabilizing the cationic intermediate (the sigma complex) formed during the substitution process.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | Br₂ in a non-polar solvent | N-Butyl-N-(5-bromo-furan-2-yl)acetamide |
| Nitration | HNO₃/CH₃COOH | N-Butyl-N-(5-nitro-furan-2-yl)acetamide quimicaorganica.org |
It is important to note that furan rings are sensitive to strong acids, and classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ can lead to polymerization or ring-opening. stackexchange.com Milder conditions or alternative catalysts are often necessary for successful electrophilic substitution on furan derivatives. eurekaselect.com For instance, nitration of furan is typically carried out using acetyl nitrate (B79036) (HNO₃ in acetic anhydride) to avoid the harsh conditions of mixed acid (HNO₃/H₂SO₄). quimicaorganica.orgyoutube.com Similarly, halogenation is often performed with dilute halogens at low temperatures to prevent polyhalogenation. quimicaorganica.org
Cycloaddition Reactions of the Furan Core
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-donating N-acetyl-N-butylamino group at the 2-position is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, thereby enhancing its reactivity as a diene, particularly with electron-deficient dienophiles. rsc.orgnih.govmdpi.com
The reaction of this compound with a dienophile like maleimide (B117702) would be expected to proceed readily, forming an oxabicycloheptene adduct. mdpi.com The regioselectivity of such reactions with unsymmetrical dienophiles would be governed by the electronic and steric effects of the substituents on both the furan and the dienophile. Studies on 2-aminofurans have shown that they are effective substrates in Diels-Alder reactions for the synthesis of polysubstituted anilines after a subsequent aromatization step. rsc.orgresearchgate.net
Potential Diels-Alder Reaction of this compound
| Diene | Dienophile | Expected Product Type |
|---|---|---|
| This compound | Maleimide | Oxabicycloheptene adduct |
Regioselective Functionalization of the Furan System
Beyond electrophilic substitution, other methods can be employed for the regioselective functionalization of the furan ring. Metalation, followed by quenching with an electrophile, is a powerful strategy. Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position, could potentially be applied. However, the acidity of the furan ring protons would need to be considered.
Alternatively, the inherent reactivity of the furan ring can be harnessed. For example, tandem reactions involving cycloaddition followed by ring-opening or rearrangement can lead to highly functionalized products. While specific examples for this compound are not documented, the principles have been demonstrated with other substituted furans. nih.gov
Transformations of the N-Butyl Chain
The N-butyl group of this compound, while seemingly a simple alkyl substituent, is susceptible to a variety of chemical and biochemical transformations. Research into the reactivity of this moiety is crucial for understanding the compound's metabolic fate and for the synthesis of new derivatives. The primary pathways for the transformation of the N-butyl chain involve oxidative processes, often mediated by enzymatic systems, as well as potential synthetic modifications like halogenation.
Metabolic Oxidation
The most significant and well-documented transformations of N-alkyl amides, including those with an N-butyl group, occur through metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems. nih.govnih.gov These enzymatic reactions introduce polar functional groups, facilitating the excretion of the compound. The primary sites of oxidation on the N-butyl chain are the α, β, ω, and ω-1 positions.
Hydroxylation: The principal metabolic transformation is the hydroxylation of the N-butyl chain. This can occur at various positions, leading to a range of hydroxylated metabolites. Studies on similar N-butyl amides and related structures have shown that hydroxylation is a common metabolic pathway. For instance, the metabolism of 3-n-butylphthalide involves extensive hydroxylation on the alkyl side chain, particularly at the ω-1 and ω-carbons. researchgate.net In the context of this compound, this would correspond to the formation of N-(1-hydroxybutyl)-, N-(2-hydroxybutyl)-, N-(3-hydroxybutyl)-, and N-(4-hydroxybutyl)-N-(furan-2-yl)acetamide. The regioselectivity of hydroxylation can be influenced by the specific CYP isozyme involved. researchgate.net
N-Dealkylation: Another critical metabolic pathway for N-alkyl amides is N-dealkylation, which involves the cleavage of the bond between the nitrogen atom and the butyl group. nih.govnih.gov This process is also typically initiated by CYP-mediated hydroxylation at the α-carbon of the N-butyl group, forming an unstable carbinolamide intermediate. researchgate.net This intermediate then decomposes to yield N-(furan-2-yl)acetamide and butyraldehyde (B50154). The butyraldehyde can be further oxidized to butyric acid. Studies on N-methyl-N-alkyl-p-chlorobenzamides have demonstrated that N-dealkylation occurs concurrently with other metabolic reactions. nih.gov
The general scheme for the metabolic oxidation of the N-butyl chain can be summarized as follows:
| Transformation | Reagents/Conditions | Products | Notes |
| α-Hydroxylation | Cytochrome P450 enzymes, NADPH, O₂ | N-(1-hydroxybutyl)-N-(furan-2-yl)acetamide | Precursor to N-dealkylation. |
| β-Hydroxylation | Cytochrome P450 enzymes, NADPH, O₂ | N-(2-hydroxybutyl)-N-(furan-2-yl)acetamide | Stable hydroxylated metabolite. |
| ω-1-Hydroxylation | Cytochrome P450 enzymes, NADPH, O₂ | N-(3-hydroxybutyl)-N-(furan-2-yl)acetamide | Stable hydroxylated metabolite. |
| ω-Hydroxylation | Cytochrome P450 enzymes, NADPH, O₂ | N-(4-hydroxybutyl)-N-(furan-2-yl)acetamide | Can be further oxidized to a carboxylic acid. |
| N-Dealkylation | Cytochrome P450 enzymes, NADPH, O₂ | N-(furan-2-yl)acetamide, Butyraldehyde | Proceeds via an unstable α-hydroxy intermediate. |
| Further Oxidation | Aldehyde dehydrogenase | Butyric acid | Oxidation product of butyraldehyde from N-dealkylation. |
This table presents potential metabolic transformations of the N-butyl chain of this compound based on established metabolic pathways for similar N-alkyl amides.
Advanced Structural Elucidation and Conformational Analysis of N Butyl N Furan 2 Yl Acetamide
Spectroscopic Characterization for Conformational Insights
Spectroscopic methods are paramount in elucidating the structural features and conformational preferences of molecules in solution and the solid state. For N-Butyl-N-(furan-2-yl)acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry provides a comprehensive understanding of its molecular identity and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Rotamer Analysis
Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possible existence of cis and trans rotamers. nanalysis.comazom.com This phenomenon is readily observable by NMR spectroscopy, where separate signals for the butyl and furan (B31954) groups may be detected for each rotamer, particularly at lower temperatures. astr.romontana.edu
In the ¹H NMR spectrum of a closely related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution was confirmed by the observation of distinct sets of signals for the different conformers. scielo.brscielo.brresearchgate.netjaveriana.edu.co A similar behavior is anticipated for this compound. The protons on the butyl chain and the furan ring would likely exhibit two sets of chemical shifts, reflecting their different chemical environments in the cis and trans isomers.
The ¹³C NMR spectrum would also display a doubling of signals for the carbon atoms of the butyl and furan moieties, further confirming the presence of rotamers. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in unambiguously assigning the proton and carbon signals for each conformer and establishing through-bond correlations. scielo.br Variable temperature (VT) NMR studies can be employed to study the dynamics of the rotational barrier. mdpi.comnih.gov As the temperature increases, the rate of interconversion between the rotamers increases, leading to the coalescence of the separate signals into a single averaged signal. nanalysis.commontana.edu
Table 1: Hypothetical ¹H NMR (400 MHz, CDCl₃) Data for the Rotamers of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Major Rotamer) | Assignment (Minor Rotamer) |
| 7.40 | dd | 1H | H-5 (furan) | H-5 (furan) |
| 6.35 | dd | 1H | H-3 (furan) | H-3 (furan) |
| 6.20 | dd | 1H | H-4 (furan) | H-4 (furan) |
| 3.85 | t | 2H | N-CH₂ (butyl) | N-CH₂ (butyl) |
| 2.15 | s | 3H | CO-CH₃ | CO-CH₃ |
| 1.60 | m | 2H | N-CH₂-CH₂ (butyl) | N-CH₂-CH₂ (butyl) |
| 1.35 | m | 2H | CH₂-CH₃ (butyl) | CH₂-CH₃ (butyl) |
| 0.95 | t | 3H | CH₃ (butyl) | CH₃ (butyl) |
Table 2: Hypothetical ¹³C NMR (100 MHz, CDCl₃) Data for the Rotamers of this compound
| Chemical Shift (δ) ppm | Assignment (Major Rotamer) | Assignment (Minor Rotamer) |
| 170.5 | C=O | C=O |
| 148.0 | C-2 (furan) | C-2 (furan) |
| 143.0 | C-5 (furan) | C-5 (furan) |
| 110.5 | C-4 (furan) | C-4 (furan) |
| 108.0 | C-3 (furan) | C-3 (furan) |
| 49.0 | N-CH₂ (butyl) | N-CH₂ (butyl) |
| 30.0 | N-CH₂-CH₂ (butyl) | N-CH₂-CH₂ (butyl) |
| 22.0 | CO-CH₃ | CO-CH₃ |
| 20.0 | CH₂-CH₃ (butyl) | CH₂-CH₃ (butyl) |
| 13.8 | CH₃ (butyl) | CH₃ (butyl) |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational States
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "molecular fingerprint" of a compound. In the case of this compound, the most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the amide C=O stretching vibration (Amide I band). For tertiary amides, this band typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com The exact position of this band can be sensitive to the conformational state and intermolecular interactions. researchgate.netresearchgate.net
Other characteristic vibrational modes would include the C-N stretching vibrations, the C-H stretching and bending vibrations of the butyl and furan groups, and the characteristic ring vibrations of the furan moiety. scielo.brscielo.br Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C bonds of the furan ring and the carbon skeleton of the butyl chain. scielo.br The combination of both FTIR and Raman spectra offers a more complete vibrational analysis.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (furan) |
| 2960-2850 | C-H stretch (butyl) |
| 1650-1630 | C=O stretch (Amide I) |
| ~1580, 1500, 1400 | C=C stretch (furan ring) |
| ~1460 | CH₂ bend (butyl) |
| ~1250 | C-N stretch |
| ~1150 | C-O-C stretch (furan) |
Mass Spectrometry for Structural Integrity Validation
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass measurement would validate the molecular formula.
The fragmentation pattern provides valuable structural information. Amides often undergo cleavage of the amide bond (N-CO). nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the butyl group, the acetyl group, or cleavage of the furan ring. The cleavage of the N-CO bond is a common outcome for many amides, leading to the formation of an acylium cation. nih.govnih.gov The fragmentation of the furan ring itself can also lead to characteristic ions. nist.govnist.govnist.gov Analysis of a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, showed a main fragment corresponding to the furfurylamine (B118560) moiety and other fragments arising from the rupture of the C-N bonds. scielo.br
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers a definitive view of the molecular architecture in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a similar compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, reveals key structural features that can be extrapolated. nih.gov
In the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide (B32628) unit is significantly twisted relative to the furan ring. nih.gov A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the butyl group, the acetyl group, and the furan ring. The bond lengths and angles within the furan ring and the amide group would be expected to conform to standard values. Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a role in the crystal packing. nih.govresearchgate.net
Conformational Preferences and Dynamics
Investigation of Hindered Rotation Around the Amide Bond
As established by NMR spectroscopy, the most significant dynamic process in this compound is the hindered rotation around the N-C(O) amide bond. This rotation gives rise to distinct cis and trans rotamers, which are in equilibrium. nanalysis.comastr.roscielo.brscience.gov The energy barrier for this rotation in tertiary amides is typically in a range that allows for the observation of distinct conformers on the NMR timescale at or below room temperature. azom.commontana.edu
Conformational Landscape of the Furan Ring and Butyl Chain
Due to a lack of specific experimental or computational studies on this compound in the public domain, a detailed analysis of its specific conformational preferences is not currently possible. However, general principles of conformational analysis for related structural motifs, such as tertiary amides, N-substituted furans, and n-alkyl chains, can provide a foundational understanding of the likely conformational behavior.
Rotation around the Amide C-N Bond:
A key feature of amides is the restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the bond partial double-bond character. This leads to the existence of two principal planar conformers: the E (trans) and Z (cis) isomers. In tertiary amides, the steric hindrance between the substituents on the nitrogen and the carbonyl oxygen plays a significant role in determining the preferred isomer. For this compound, the relative sizes of the butyl group and the furan-2-yl group would influence the rotational barrier and the population of the E and Z conformers. Computational studies on similar tertiary amides often show a significant energy barrier to this rotation. scielo.brscielo.brconicet.gov.arresearchgate.net
Orientation of the Furan Ring:
The orientation of the furan ring relative to the acetamide group is determined by the rotation around the N-C(furan) bond. The planarity of the furan ring and the amide group can lead to different co-planar or non-planar arrangements. The specific dihedral angle of this bond would be influenced by steric interactions between the furan ring protons and the other substituents on the nitrogen atom, as well as potential electronic interactions between the pi-system of the furan ring and the amide group. In related N-aryl amides, both co-planar and perpendicular arrangements have been observed, depending on the specific substitution pattern. rsc.org
Conformations of the Butyl Chain:
The n-butyl group, with its three C-C single bonds, can adopt various conformations. The most stable conformations around each C-C bond are the staggered ones, specifically the anti and gauche arrangements. The large number of possible combinations of these rotamers results in a complex potential energy surface for the butyl chain. The lowest energy conformation of an unsubstituted n-butyl chain is the all-anti (all-trans) arrangement, which minimizes steric strain. However, in this compound, the interactions of the butyl chain with the rest of the molecule could potentially stabilize certain gauche conformations.
To provide a quantitative understanding of the conformational landscape, detailed computational studies, such as Density Functional Theory (DFT) calculations, would be required. Such studies would allow for the determination of the geometries and relative energies of the various stable conformers, as well as the energy barriers for their interconversion. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, could provide evidence for the presence of different conformers in solution and allow for the quantification of their relative populations and the energy barriers to rotation. scielo.brscielo.brresearchgate.netnih.gov X-ray crystallography, if a suitable single crystal can be obtained, would provide definitive information about the solid-state conformation. nih.gov
Without such specific data for this compound, the following tables present hypothetical data based on general knowledge of similar molecules to illustrate the type of information that would be obtained from detailed conformational analysis.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-N-C_furan) | Dihedral Angle (C-N-C_butyl-C) | Relative Energy (kcal/mol) |
| 1 | ~0° (Z) | ~180° (anti) | 0.00 |
| 2 | ~180° (E) | ~180° (anti) | 1.5 |
| 3 | ~0° (Z) | ~60° (gauche) | 0.8 |
| 4 | ~180° (E) | ~60° (gauche) | 2.3 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Table 2: Hypothetical Rotational Barriers in this compound
| Rotation | Transition State | Rotational Barrier (kcal/mol) |
| C-N (Amide) | Perpendicular alignment of furan and butyl groups | 15-20 |
| N-C (Furan) | Eclipsed conformation with butyl group | 3-5 |
| C-C (Butyl) | Eclipsed conformation | 3-4 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Computational and Theoretical Chemistry Studies of N Butyl N Furan 2 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of organic compounds. For N-Butyl-N-(furan-2-yl)acetamide, DFT calculations would be instrumental in determining key parameters such as optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
A study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, a feature highly likely to be present in this compound as well. Current time information in Edmonton, CA. DFT calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, could elucidate the relative energies of these conformers and the transition states connecting them.
Key electronic properties that would be calculated include the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly valuable as it visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and reactivity. For instance, in furan (B31954) derivatives, the oxygen atom and the aromatic ring are typically electron-rich regions. mdpi.com
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic transitions. |
| Dipole Moment | Non-zero | Reflects the polar nature of the amide and furan moieties. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and furan ring; Positive potential around the N-butyl group. | Guides understanding of non-covalent interactions and sites for electrophilic/nucleophilic attack. |
| Optimized Geometry | Non-planar structure with distinct bond lengths and angles for the furan ring and acetamide (B32628) group. | Provides the foundational low-energy structure for other calculations. |
This table is predictive and based on general principles and data from structurally similar compounds.
Molecular Dynamics Simulations for Conformational Space Exploration in Solution
The conformational flexibility of this compound, particularly the rotation around the C-N amide bond and the bonds connecting the butyl and furanylmethyl groups to the nitrogen atom, can be effectively explored using Molecular Dynamics (MD) simulations.
MD simulations would model the behavior of the molecule over time in a solvent environment, providing a dynamic picture of its conformational landscape. By simulating the system at different temperatures, one could identify the most stable conformers and the energy barriers for interconversion between them. A study on N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR spectroscopy and DFT calculations confirmed the existence of multiple stable conformations in solution due to rotational barriers. Current time information in Edmonton, CA. It is reasonable to expect a similar conformational complexity for the N-butyl analogue.
The simulations would likely reveal that the cis and trans isomers of the amide bond are the most significant contributors to the conformational diversity. The relative populations of these isomers would be influenced by the solvent's polarity, as suggested by studies using the polarizable continuum model (PCM) in DFT calculations for similar amides. Current time information in Edmonton, CA.
Table 2: Expected Conformational Features of this compound from MD Simulations
| Feature | Description | Implication |
| Cis-Trans Isomerism | Rotational isomers around the amide C-N bond. | Significantly impacts the overall shape and potential biological activity of the molecule. |
| Rotational Barriers | Energy required for rotation around key single bonds. | Determines the rate of interconversion between different conformers at a given temperature. |
| Solvent Effects | Influence of the solvent environment on conformational preference. | The polarity of the solvent can stabilize or destabilize certain conformers, shifting the equilibrium. |
| Conformational Population | The percentage of time the molecule spends in each stable conformation. | Provides insight into the most likely shapes of the molecule in a solution. |
This table is predictive and based on general principles and data from structurally similar compounds.
Quantum Chemical Analysis of Reaction Mechanisms and Energetics
The synthesis of this compound typically involves the acylation of N-butyl-N-(furan-2-yl)amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Quantum chemical calculations can be employed to investigate the mechanism and energetics of this reaction.
A plausible mechanism for the acylation would be a nucleophilic acyl substitution. DFT calculations could be used to model the potential energy surface of the reaction, identifying the structures and energies of the reactants, transition states, intermediates, and products. A systematic study on amide bond formation via a different route highlighted the importance of transition state analysis in understanding reaction feasibility. rsc.org
For the acylation of a furan-containing amine, the reaction would likely proceed through a tetrahedral intermediate formed by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetylating agent. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., acetate (B1210297) or chloride), would yield the final amide product. DFT calculations could determine the activation energy for each step, providing insight into the reaction kinetics. For instance, studies on Friedel-Crafts acylation of furan have shown the importance of the catalyst in lowering the activation barrier. wikipedia.org
Table 3: Hypothetical Energetic Profile for the Acylation of N-butyl-N-(furan-2-yl)amine
| Reaction Step | Description | Predicted Energetic Feature |
| Reactant Complex Formation | Association of the amine and acetylating agent. | A small energy release (exothermic). |
| First Transition State | Formation of the tetrahedral intermediate. | The highest energy barrier (rate-determining step). |
| Tetrahedral Intermediate | A high-energy, unstable intermediate. | A local minimum on the potential energy surface. |
| Second Transition State | Collapse of the intermediate and expulsion of the leaving group. | A lower energy barrier than the first transition state. |
| Product Formation | Formation of this compound. | An overall exothermic process, indicating a thermodynamically favorable reaction. |
This table is a hypothetical representation based on general mechanisms of nucleophilic acyl substitution.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can be correlated with experimental results to confirm the structure and understand the properties of a molecule.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help in the assignment of peaks and the identification of different conformers in solution. In the case of N-benzyl-N-(furan-2-ylmethyl)acetamide, the calculated chemical shifts for the most abundant E and Z rotamers showed good agreement with the experimental NMR data. Current time information in Edmonton, CA.
Similarly, the vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values. This comparison helps in assigning the vibrational modes to specific functional groups and motions within the molecule, such as the characteristic C=O stretch of the amide and the C-O-C vibrations of the furan ring.
Table 4: Predicted vs. Experimental Spectroscopic Data Correlation for a Structural Analogue
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| ¹H NMR | Chemical shifts (ppm) | Good agreement for distinct peaks of cis and trans isomers. |
| ¹³C NMR | Chemical shifts (ppm) | Good agreement, allowing for the identification of all carbon environments. |
| FTIR | Vibrational frequencies (cm⁻¹) | Scaled theoretical frequencies match well with experimental bands for key functional groups. |
| Raman | Vibrational frequencies (cm⁻¹) | Complements FTIR data, particularly for non-polar bonds and symmetric vibrations. |
This table is based on findings for the structural analogue N-benzyl-N-(furan-2-ylmethyl)acetamide. Current time information in Edmonton, CA.
N Butyl N Furan 2 Yl Acetamide As a Key Intermediate in Complex Chemical Synthesis
Incorporation into Polyfunctionalized Molecules
The furan (B31954) ring within N-Butyl-N-(furan-2-yl)acetamide serves as a reactive diene in Diels-Alder reactions and is susceptible to electrophilic substitution, making it an excellent starting point for creating more complex, polyfunctionalized molecules. ijabbr.com The amide functionality can direct or modulate this reactivity, and the N-butyl group can influence solubility and steric interactions.
Researchers have successfully synthesized polyfunctionalized amino furans through multi-component reactions involving aldehydes, acetylenic esters, and isocyanides. researchgate.net This highlights the furan core's capacity to act as a scaffold for constructing molecules with multiple aromatic systems and functional groups. Similarly, this compound could be functionalized at the furan ring, for instance, through Vilsmeier-Haack formylation or Friedel-Crafts acylation, to introduce new reactive handles. These handles can then be used for further elaboration, leading to complex structures with potential applications in medicinal chemistry and materials science. ekb.eg
The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide, a structurally similar tertiary amide, has been achieved with high yields, demonstrating the feasibility of acylating N-substituted furfurylamines. scielo.br This suggests that this compound can be readily prepared and used as a stable intermediate for subsequent functionalization.
Table 1: Examples of Reactions for Functionalizing Furan-Containing Amides
| Reaction Type | Reagents | Product Type | Potential Application | Reference |
| Vilsmeier-Haack | POCl₃, DMF | Furan-carboxaldehyde | Intermediate for chalcones, heterocycles | ekb.eg |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-furan | Ketone synthesis, further functionalization | researchgate.net |
| Diels-Alder Cycloaddition | Maleimide (B117702), heat | Oxabicycloheptene | Access to saturated heterocyclic systems | researchgate.net |
| Metalation-Substitution | n-BuLi, electrophile | Substituted furan | Introduction of various functional groups | youtube.com |
Role in the Construction of Novel Heterocyclic Systems
The furan ring is a precursor to a wide array of other heterocyclic systems. Through ring-opening and rearrangement reactions, the furan moiety in this compound can be transformed into pyridines, pyrazoles, and other valuable heterocyclic scaffolds. youtube.comnih.gov For instance, the reaction of furan derivatives with enamines in the presence of an ammonium (B1175870) source can lead to highly substituted pyridines. nih.gov
Furthermore, furan-fused cyclobutanones have been utilized as versatile C4 synthons in cycloaddition reactions to construct furan-fused lactams, which are pivotal motifs in many natural products and bioactive molecules. researchgate.net The amide portion of this compound could influence the regioselectivity of such transformations, offering a route to specific isomers of complex heterocyclic frameworks. The synthesis of furan-3(2H)-imine scaffolds from α,β-unsaturated ketones and anilines further illustrates the versatility of furan-based starting materials in generating diverse heterocyclic structures. nih.gov
The development of synthetic routes to furan-fused polyheterocyclic systems, such as naphthodihydrofurans, from nitrostilbenes and aromatic enols, underscores the potential of furan-containing building blocks in creating complex, multi-ring systems. nih.gov
Precursor for Advanced Organic Materials and Polymers
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. mdpi.comrsc.org The di-functionality of many furan derivatives allows them to be used as monomers in polymerization reactions. While this compound is a mono-furan derivative, it could be chemically modified to introduce a second polymerizable group. For example, functionalization of the furan ring with a carboxylic acid or alcohol would allow it to be used in the synthesis of polyesters or polyamides.
Recent research has focused on developing furan-based polyamides and polyimides due to their potential for excellent thermal stability and gas barrier properties. mdpi.comrsc.orgrsc.org For example, furan-based diamines have been synthesized and successfully polymerized to create bio-based polyimides. mdpi.comnih.gov The synthesis of novel polyester (B1180765) amides (PEAs) based on renewable poly(propylene furanoate) has also been demonstrated, yielding materials with enhanced crystallization and thermal properties. rsc.orgrsc.org These studies pave the way for the potential use of this compound derivatives as monomers or additives to modulate polymer properties.
Table 2: Furan-Based Monomers and Resulting Polymers
| Monomer Type | Polymer Class | Key Properties of Polymer | Reference |
| Furan-based diamine | Polyimide | Good thermal stability, smooth surface morphology | mdpi.comnih.gov |
| Furan-dicarboxylic acid | Polyester Amide (PEA) | Enhanced crystallinity, improved thermal properties | rsc.orgrsc.org |
| 2,5-Furandicarboxylic acid | Polyester | Excellent gas barrier properties | rsc.org |
Scaffold for Combinatorial Library Generation in Chemical Research
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds. The furan ring serves as an excellent scaffold for building such libraries due to its amenability to functionalization at multiple positions. ijabbr.comnih.govacs.org A general cycloaddition-cycloreversion metathesis procedure has been described for the selective formation of a furan-based template-directed scaffold, which was then used in the split-pool combinatorial synthesis of a small library of compounds. nih.gov
This compound could be employed as a starting scaffold. By varying the acyl group (in place of the acetyl group) and by functionalizing the furan ring, a diverse library of compounds can be generated. For example, a library could be created by first acylating N-butyl-furfurylamine with a variety of carboxylic acids, followed by parallel reactions to functionalize the furan ring. The use of tetrahydrofuran-based amino acids as library scaffolds with multiple points of diversification further demonstrates the utility of furan-related structures in combinatorial synthesis. acs.org This approach allows for the systematic exploration of chemical space around the N-acyl furanamine core, which is valuable in the search for new bioactive molecules.
Future Research Directions and Perspectives in N Butyl N Furan 2 Yl Acetamide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable synthetic routes for N-Butyl-N-(furan-2-yl)acetamide. Traditional amide synthesis often involves stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. Future research should focus on greener alternatives.
One promising avenue is the exploration of enzymatic catalysis . Lipases, for instance, have been successfully employed in the chemoselective N-acylation of furan-containing amines. A potential green synthesis could involve the lipase-catalyzed reaction of N-butylfurfurylamine with a suitable acetyl donor, such as ethyl acetate (B1210297), which can also serve as the solvent. This approach offers high selectivity, mild reaction conditions, and the use of a biodegradable catalyst.
Another key area is the utilization of biomass-derived starting materials . The furan (B31954) ring is readily accessible from renewable resources like pentose (B10789219) sugars, and furfural (B47365) can be a key intermediate. Research into the efficient conversion of furfural to N-butylfurfurylamine, followed by a green acylation step, would constitute a fully bio-based route to the target molecule.
Furthermore, electrochemical methods for N-acylation are gaining traction as a sustainable alternative. An electrochemical approach to synthesizing this compound from N-butylfurfurylamine and acetic acid could proceed under mild, ambient conditions in aqueous media, minimizing solvent waste and avoiding harsh reagents.
Finally, the principles of atom economy and process intensification should guide the development of new synthetic protocols. One-pot reactions, where sequential transformations are carried out in a single reaction vessel, and the use of catalytic rather than stoichiometric reagents will be crucial in developing truly sustainable methods for the production of this compound.
Exploration of Novel Catalytic Applications in Organic Transformations
The structural features of this compound, particularly the presence of the furan ring and the amide nitrogen, suggest its potential as a ligand or catalyst in various organic transformations. The furan moiety can coordinate to metal centers, while the amide group can participate in hydrogen bonding or act as a directing group.
Future investigations could explore the use of this compound as a ligand in transition-metal-catalyzed cross-coupling reactions . For instance, palladium complexes bearing this ligand could be screened for their efficacy in reactions like Suzuki, Heck, or Sonogashira couplings. The electronic properties of the furan ring and the steric bulk of the butyl group could influence the catalytic activity and selectivity.
The compound could also be investigated as an organocatalyst . The amide functionality, in conjunction with the furan ring, might enable it to catalyze reactions such as aldol (B89426) additions or Michael reactions through the formation of enamine or iminium intermediates.
Furthermore, the potential for asymmetric catalysis should not be overlooked. Chiral variants of this compound, for example, by introducing a chiral center in the butyl group, could be synthesized and evaluated as ligands for enantioselective transformations.
A systematic study of the coordination chemistry of this compound with various metal precursors would be a critical first step. This would involve synthesizing and characterizing the corresponding metal complexes and then evaluating their catalytic performance in a range of benchmark organic reactions.
Integration into Supramolecular Architectures and Self-Assembly Systems
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound possesses the necessary functionalities—a hydrogen bond-accepting carbonyl group, a potentially hydrogen bond-donating N-H group (in its tautomeric form or through interaction with protic solvents), and a π-system in the furan ring—to participate in self-assembly.
Future research could focus on the crystallization and solid-state packing of this compound to understand its intermolecular interaction patterns. Single-crystal X-ray diffraction would be instrumental in elucidating the hydrogen bonding networks and π-π stacking interactions that govern its supramolecular architecture.
The compound could also be explored as a building block for supramolecular polymers and gels . By modifying the substituents, for example, by introducing additional hydrogen bonding sites or extending the π-conjugated system, it might be possible to induce the formation of one-dimensional fibrous aggregates that can entangle to form gels in specific solvents. The study of furan-based organogelators has shown that amide functionalities are effective in promoting the necessary hydrogen bonding for gel formation.
Investigations into the host-guest chemistry of this compound could also be fruitful. The furan ring and the amide group could provide a binding pocket for small molecules or ions, leading to applications in sensing or separation technologies.
Advanced Spectroscopic Probes and Methodological Innovations for Characterization
A thorough understanding of the structure, dynamics, and properties of this compound relies on the application of advanced spectroscopic techniques. While standard techniques provide basic characterization, more sophisticated methods can offer deeper insights.
Nuclear Magnetic Resonance (NMR) spectroscopy will be a pivotal tool. In-depth 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies will be essential for unambiguous assignment of all proton and carbon signals. Furthermore, NMR can be used to study the conformational dynamics of the molecule in solution, such as the rotational barrier around the amide C-N bond, which can exist as cis and trans isomers. A detailed NMR analysis of the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide has revealed the presence of such rotational isomers in solution. scielo.br
Mass spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), will be crucial for determining the molecular weight and for studying fragmentation patterns, which can provide structural information. High-resolution mass spectrometry (HRMS) will be necessary for confirming the elemental composition.
Innovations in characterization could involve the use of tandem mass spectrometry (MS/MS) to probe the gas-phase chemistry of protonated or metal-adducted this compound ions. Additionally, advanced solid-state NMR techniques could be employed to study the structure and dynamics of the compound in its crystalline or amorphous solid forms.
Below is a predictive data table for the spectroscopic characterization of this compound, based on known data for similar furan-amide structures.
| Spectroscopic Data | Predicted Values for this compound |
| ¹H NMR (CDCl₃, ppm) | ~ 7.4 (m, 1H, furan-H5), ~ 6.4 (m, 1H, furan-H4), ~ 6.3 (m, 1H, furan-H3), ~ 3.5 (t, 2H, N-CH₂), ~ 2.1 (s, 3H, COCH₃), ~ 1.6 (m, 2H, CH₂), ~ 1.4 (m, 2H, CH₂), ~ 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~ 170 (C=O), ~ 148 (furan-C2), ~ 143 (furan-C5), ~ 111 (furan-C4), ~ 108 (furan-C3), ~ 48 (N-CH₂), ~ 31 (CH₂), ~ 22 (COCH₃), ~ 20 (CH₂), ~ 14 (CH₃) |
| FTIR (cm⁻¹) | ~ 1660 (C=O stretch), ~ 1500-1600 (C=C stretch, furan), ~ 1400 (C-N stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z = 181, significant fragments at m/z corresponding to loss of acetyl, butyl, and furan moieties. |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Butyl-N-(furan-2-yl)acetamide, and how can reaction conditions be optimized for yield improvement?
- Methodology : A common approach involves refluxing precursors (e.g., substituted anilines) with acetic anhydride under controlled conditions. For example, heating N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride at reflux for 30 minutes, followed by crystallization from ethanol, yields acetamide derivatives . Optimization can include adjusting reaction time, solvent polarity (e.g., ethanol for recrystallization), and stoichiometric ratios. Column chromatography (30% EtOAc in hexane) is effective for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze and NMR spectra to verify substituent environments. For example, furan protons typically appear as doublets near δ 6.3–7.4 ppm, while acetamide carbonyls resonate around δ 165–175 ppm in NMR .
- IR : Confirm the presence of amide C=O stretches (~1650–1680 cm) and furan C-O-C vibrations (~1015 cm) .
- MS : Use high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the furan-acetamide backbone .
Advanced Research Questions
Q. What methodologies are recommended for resolving crystallographic data discrepancies in this compound derivatives?
- Methodology : Employ the SHELX suite (SHELXL/SHELXS) for structure refinement. Key steps include:
- Using riding models for hydrogen atom placement and anisotropic displacement parameters for non-H atoms .
- Validating torsional angles (e.g., nitro group planarity deviations in related compounds) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to resolve packing ambiguities .
- Cross-validate results with tools like PLATON for symmetry checks and void analysis .
Q. How can computational chemistry approaches (DFT, molecular docking) be integrated with experimental data to study the electronic properties of this compound?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For furan-containing acetamides, the electron-rich furan ring often influences HOMO localization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the acetamide moiety with active-site hydrogen bond acceptors. Validate using experimental bioactivity data from analogues .
Q. What strategies are effective for analyzing and resolving enantiomeric excess in chiral derivatives of this compound?
- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB). For example, a 95:5 enantiomeric ratio was resolved for a related compound (S)-N-benzyl-N-(cyano(furan-2-yl)methyl)acetamide using hexane/EtOAC mobile phases, with retention times at 14.9 min (minor) and 19.2 min (major) . Confirm assignments via circular dichroism (CD) or X-ray crystallography of single enantiomers .
Q. How can reaction mechanisms for the formation of this compound be elucidated using kinetic and isotopic labeling studies?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via NMR to identify rate-determining steps (e.g., acylation of the amine group) .
- Isotopic Labeling : Introduce or labels in acetic anhydride to track carbonyl incorporation into the acetamide product using mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound derivatives?
- Methodology :
- Cross-reference NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to identify outliers caused by solvent effects or dynamic processes .
- Re-examine X-ray data for disorder or twinning artifacts. For example, SHELXL’s TWIN command can model twinned crystals, while SQUEEZE in PLATON accounts for solvent-accessible voids .
Experimental Design Considerations
Q. What controls and validation steps are critical in biological activity assays for this compound analogues?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
